6-((4-Oxocyclohexyl)oxy)nicotinonitrile

Opioid Receptor Antagonists Medicinal Chemistry Structure–Activity Relationship

6-((4-Oxocyclohexyl)oxy)nicotinonitrile (IUPAC: 6-(4-oxocyclohexyl)oxypyridine-3-carbonitrile; molecular formula C₁₂H₁₂N₂O₂; MW: 216.24 g·mol⁻¹) is a functionalized nicotinonitrile featuring a 4-oxocyclohexyloxy substituent at the pyridine 6-position. This compound belongs to the broader class of cyclohexyloxy-substituted heterocycles, which have been described as key synthetic intermediates in the preparation of opioid receptor antagonists.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B8589214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-Oxocyclohexyl)oxy)nicotinonitrile
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1OC2=NC=C(C=C2)C#N
InChIInChI=1S/C12H12N2O2/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11/h1,6,8,11H,2-5H2
InChIKeyZYDNCRKSUYJWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((4-Oxocyclohexyl)oxy)nicotinonitrile – A Specialized Heterocyclic Intermediate for Opioid Receptor Antagonist Synthesis


6-((4-Oxocyclohexyl)oxy)nicotinonitrile (IUPAC: 6-(4-oxocyclohexyl)oxypyridine-3-carbonitrile; molecular formula C₁₂H₁₂N₂O₂; MW: 216.24 g·mol⁻¹) is a functionalized nicotinonitrile featuring a 4-oxocyclohexyloxy substituent at the pyridine 6-position. This compound belongs to the broader class of cyclohexyloxy-substituted heterocycles, which have been described as key synthetic intermediates in the preparation of opioid receptor antagonists [1]. The compound’s structural motif—a nitrile group at the 3-position combined with a ketone-bearing cyclohexyl ether at the 6-position—provides a distinctive handle for further derivatization, including reductive amination and amide coupling, making it a strategic building block in medicinal chemistry programs targeting the mu, kappa, and delta opioid receptors [1].

Why 6-((4-Oxocyclohexyl)oxy)nicotinonitrile Cannot Be Replaced by Its 2- or 4-Substituted Regioisomers in Opioid Antagonist Synthesis


Nicotinonitrile derivatives bearing the oxocyclohexyloxy group at different ring positions are not functionally interchangeable. In the synthesis of 6-[4-(amino)cyclohexyl]oxypyridine-3-carbonitrile-type opioid antagonists, the 6-substitution pattern is mandatory because the pyridine nitrogen must remain unencumbered for proper target engagement, while the 3-cyano group serves as a critical hydrogen-bond acceptor within the receptor binding pocket [1]. The 2- and 4-substituted analogs (e.g., 2-((4-oxocyclohexyl)oxy)nicotinonitrile or 4-((4-oxocyclohexyl)oxy)nicotinonitrile) place the oxocyclohexyloxy group at positions that disrupt the required pharmacophoric geometry, leading to either steric clash with the receptor or misalignment of the nitrile group, resulting in loss of binding affinity that cannot be restored by simple structural modification [1]. This regiospecificity is further underscored by patent disclosures that explicitly claim 6-oxy-substituted nicotinonitriles as the only viable intermediates for generating active opioid receptor ligands within this chemotype [1].

Quantitative Differentiation Evidence for 6-((4-Oxocyclohexyl)oxy)nicotinonitrile vs. In-Class Analogs


Regiochemical Differentiation: 6-Oxy vs. 4-Oxy Substitution Determines Opioid Receptor Antagonist Viability

In Patent US7196100B2, 6-(4-oxocyclohexyl)oxypyridine-3-carbonitrile is explicitly designated as the intermediate for preparing 6-[4-(substituted-amino)cyclohexyl]oxypyridine-3-carbonitriles that exhibit opioid receptor antagonist activity, whereas the analogous 4-(4-oxocyclohexyl)oxybenzonitrile intermediate leads to 4-(4-oxocyclohexyl)oxybenzamide derivatives with a different pharmacological profile [1]. The 6-oxy nicotinonitrile scaffold positions the pyridine nitrogen adjacent to the ether linkage, a geometric arrangement that is essential for subsequent reductive amination and for the final ligand–receptor interaction, while the 4-oxy benzonitrile scaffold lacks this nitrogen and therefore cannot engage the same hydrogen-bond network [1]. This regiospecificity is not merely a synthetic convenience but reflects a binding mode requirement: the 6-oxy nicotinonitrile core appears in all active examples of the patent’s Formula I compounds, whereas 4-oxy benzonitrile-based compounds are prosecuted as a separate, structurally distinct series [1].

Opioid Receptor Antagonists Medicinal Chemistry Structure–Activity Relationship

Ketone Functional Handle Enables Single-Step Reductive Amination vs. Multi-Step Derivatization Required for Non-Ketone Analogs

The 4-oxocyclohexyl moiety of the target compound provides a ketone carbonyl that can directly undergo reductive amination with primary or secondary amines to install diverse amino substituents at the cyclohexyl 4-position, as demonstrated in Patent US7196100B2 where 6-[4-(benzylamino)cyclohexyl]oxypyridine-3-carbonitrile and 6-[4-[2-(oxan-4-yl)ethylamino]cyclohexyl]oxypyridine-3-carbonitrile are explicitly disclosed as downstream products derived from the 4-oxo intermediate [1]. In contrast, non-ketone analogs such as 6-(cyclohexyloxy)nicotinonitrile (CAS 1622841-10-4) lack this reactive carbonyl and would require pre-functionalization of the cyclohexyl ring (e.g., halogenation, hydroxylation) before amine introduction, adding at least two synthetic steps and reducing overall yield . The ketone handle thus enables a convergent, one-step diversification strategy that is incompatible with fully saturated or unfunctionalized cyclohexyl ether analogs.

Synthetic Efficiency Reductive Amination Parallel Synthesis

Molecular Weight and Lipophilicity Differentiate 6-((4-Oxocyclohexyl)oxy)nicotinonitrile from Non-Ketone Cyclohexyloxy Analogs

The presence of the ketone oxygen in 6-((4-oxocyclohexyl)oxy)nicotinonitrile (MW: 216.24 Da) increases molecular weight by 30.0 Da and introduces a hydrogen-bond acceptor relative to the fully saturated 6-(cyclohexyloxy)nicotinonitrile analog (MW: 186.25 Da) . This mass difference is analytically significant for LC-MS monitoring of reaction progress and purity assessment. Furthermore, the ketone reduces calculated logP by approximately 0.5–0.8 log units compared to the non-ketone analog (estimated using fragment-based methods: cyclohexanone contribution vs. cyclohexane), which can influence chromatographic retention, solubility in aqueous reaction media, and the physicochemical profile of downstream products [1]. For medicinal chemistry programs where CNS penetration or solubility is a concern, this logP shift may be a critical selection criterion at the intermediate stage.

Physicochemical Properties Drug-Likeness Lead Optimization

Proven and High-Confidence Application Scenarios for 6-((4-Oxocyclohexyl)oxy)nicotinonitrile


Key Intermediate for Parallel Synthesis of 6-[4-(Substituted Amino)cyclohexyl]oxypyridine-3-carbonitrile Opioid Receptor Antagonist Libraries

This compound serves as the essential ketone intermediate for reductive amination with diverse amines to generate focused libraries of opioid receptor antagonists. Patent US7196100B2 explicitly describes the conversion of 6-(4-oxocyclohexyl)oxypyridine-3-carbonitrile to 6-[4-(benzylamino)cyclohexyl]oxypyridine-3-carbonitrile and 6-[4-[2-(oxan-4-yl)ethylamino]cyclohexyl]oxypyridine-3-carbonitrile via reductive amination, establishing this as a validated synthetic entry point for the chemotype [1]. Procurement of the oxo intermediate enables one-step diversification into a structurally diverse array of candidate antagonists, avoiding the need to carry the full amine through earlier synthetic stages where it may be incompatible with reaction conditions [1].

Synthesis of Ketal-Protected Precursor for Improved Process-Scale Handling

The 4-oxo group of 6-((4-oxocyclohexyl)oxy)nicotinonitrile can be protected as the 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane ketal, as described in the synthetic route disclosed in Patent US7196100B2, where the ketal-protected form (6-[(3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)oxy]pyridine-3-carbonitrile) is the immediate precursor to the target compound [1]. This reversible protection strategy allows process chemists to store and handle the compound in a more stable, crystalline form, then deprotect under mild acidic conditions (1.0 M HCl, acetone, room temperature to 40–50 °C) to regenerate the reactive ketone exactly when needed for the amination step [1]. This scenario is particularly relevant for procurement decisions where long-term storage stability and on-demand activation are operational requirements.

Reference Standard for Regiochemical Identity in Nicotinonitrile Building Block Quality Control

Because the 6-substitution pattern is mandatory for the intended opioid antagonist pharmacophore, analytical verification of the correct regioisomer is critical. 6-((4-Oxocyclohexyl)oxy)nicotinonitrile can serve as an authentic reference standard for HPLC, LC-MS, and NMR methods used to confirm the regiochemistry of incoming batches and to detect contamination by the 2- or 4-substituted isomers, which would otherwise compromise downstream chemistry. The compound’s distinct InChI Key (ZYDNCRKSUYJWRN-UHFFFAOYSA-N) and characteristic ¹H NMR signals for the pyridine ring protons (coupling pattern diagnostic of 2,5-disubstitution vs. 2,3- or 3,4-disubstitution) provide unambiguous identity confirmation [1].

Quote Request

Request a Quote for 6-((4-Oxocyclohexyl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.